molecular formula C10H16O2 B8398498 3-Cyclohex-1-enyl-3-hydroxy-butan-2-one

3-Cyclohex-1-enyl-3-hydroxy-butan-2-one

Cat. No.: B8398498
M. Wt: 168.23 g/mol
InChI Key: UUHPDADIATTZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohex-1-enyl-3-hydroxy-butan-2-one is a cyclic ketone derivative characterized by a cyclohexene ring substituted at the 1-position and a hydroxyl group at the 3-position of a butan-2-one backbone.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-3-hydroxybutan-2-one

InChI

InChI=1S/C10H16O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h6,12H,3-5,7H2,1-2H3

InChI Key

UUHPDADIATTZKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1=CCCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Cyclohex-1-enyl-3-hydroxy-butan-2-one with three related compounds: 3-hydroxycyclohex-2-en-1-one, 1,3-cyclohexanedione, and 3-amino-2-cyclohexen-1-one. Key differences in structure, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Key Reactivity/Applications References
This compound Cyclohexene + butanone backbone Hydroxyl, ketone, alkene Potential chiral synthon; keto-enol tautomerism
3-Hydroxycyclohex-2-en-1-one Cyclohexene ring Hydroxyl, ketone, alkene Precursor for amino derivatives; undergoes condensation reactions
1,3-Cyclohexanedione Cyclohexane ring Two ketone groups Stabilized enolate formation; used in heterocycle synthesis
3-Amino-2-cyclohexen-1-one Cyclohexene ring Amino, ketone, alkene Pharmaceutical intermediates; Schiff base formation

Key Findings:

Hydroxyl vs. Amino Substitution: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to the amino group in 3-amino-2-cyclohexen-1-one, influencing solubility and nucleophilic reactivity . Amino derivatives (e.g., 3-amino-2-cyclohexen-1-one) are more reactive toward electrophiles, enabling applications in drug intermediate synthesis, whereas hydroxylated analogs may favor tautomerism or oxidation pathways.

Ring vs. Chain Backbone: The butanone chain in this compound introduces steric flexibility absent in fully cyclic analogs like 1,3-cyclohexanedione. This flexibility may facilitate enantioselective transformations in asymmetric synthesis.

Keto-Enol Tautomerism: Both this compound and 3-hydroxycyclohex-2-en-1-one exhibit keto-enol tautomerism due to adjacent hydroxyl and ketone groups. However, the cyclohexene ring in the latter stabilizes the enolic form, while the butanone chain in the former may favor keto dominance under physiological conditions .

Synthetic Utility: 1,3-Cyclohexanedione is widely used as a diketone precursor for heterocycles (e.g., flavones), whereas 3-hydroxycyclohex-2-en-1-one serves as a raw material for amino derivatives via reductive amination or nucleophilic substitution .

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